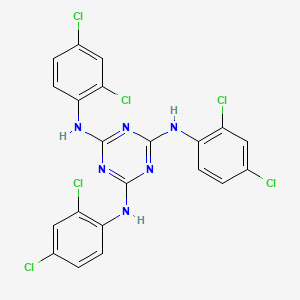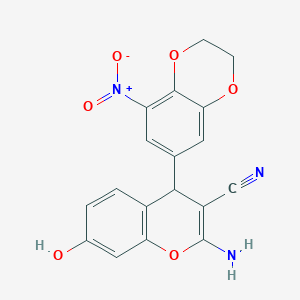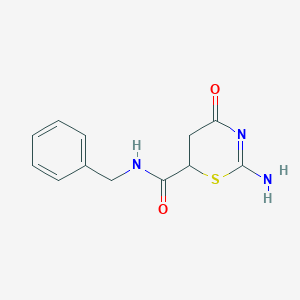![molecular formula C34H35NO7 B11041017 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11041017.png)
1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is a complex organic compound that belongs to the class of acrylates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE typically involves the use of coupling agents and catalysts. One common method involves the reaction of 3,4-dimethoxyphenylacrylic acid with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the acrylate moiety can produce saturated esters.
Applications De Recherche Scientifique
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The methoxy groups and quinoline moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate: A related compound with similar structural features and applications.
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Another similar compound with comparable chemical properties.
Uniqueness
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is unique due to its combination of methoxy groups and quinoline moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C34H35NO7 |
|---|---|
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethylquinolin-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H35NO7/c1-22-21-34(2,3)35(32(36)16-10-23-8-14-28(38-4)30(18-23)40-6)27-13-12-25(20-26(22)27)42-33(37)17-11-24-9-15-29(39-5)31(19-24)41-7/h8-21H,1-7H3/b16-10+,17-11+ |
Clé InChI |
HJBGJGQKJNTNQM-OTYYAQKOSA-N |
SMILES isomérique |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)(C)C |
SMILES canonique |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C(=O)C=CC4=CC(=C(C=C4)OC)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(Z)-1-nitroethene-1,2-diyl]bis(4-methoxybenzene)](/img/structure/B11040937.png)


![Cyclohexyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11040948.png)

![2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B11040959.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-[(naphthalen-2-yloxy)acetyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040967.png)
![Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11040975.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11040982.png)
![Tetramethyl 5',5',9'-trimethyl-6'-[3-(4-nitrophenyl)acryloyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040992.png)


![5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11041010.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11041023.png)
